molecular formula C20H21N3O4S B3494901 2-[2-(BENZYLSULFONYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE

2-[2-(BENZYLSULFONYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE

Cat. No.: B3494901
M. Wt: 399.5 g/mol
InChI Key: LUGQJUFYILUVCI-UHFFFAOYSA-N
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Description

2-[2-(BENZYLSULFONYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents. The presence of the benzimidazole ring system, along with the benzylsulfonyl and morpholino groups, imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(BENZYLSULFONYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE typically involves a multi-step process One common method starts with the preparation of the benzimidazole core, which is then functionalized with the benzylsulfonyl groupThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(BENZYLSULFONYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced benzimidazole compounds, and substituted benzimidazole derivatives. These products often retain the biological activity of the parent compound and can be further modified for specific applications .

Scientific Research Applications

2-[2-(BENZYLSULFONYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(BENZYLSULFONYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(BENZYLSULFONYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE is unique due to the presence of the morpholino group, which enhances its solubility and bioavailability. Additionally, the combination of the benzimidazole and benzylsulfonyl groups imparts a broad spectrum of biological activities, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(2-benzylsulfonylbenzimidazol-1-yl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c24-19(22-10-12-27-13-11-22)14-23-18-9-5-4-8-17(18)21-20(23)28(25,26)15-16-6-2-1-3-7-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGQJUFYILUVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(BENZYLSULFONYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE

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